molecular formula C9H15N3O3 B7794514 2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one

2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7794514
M. Wt: 213.23 g/mol
InChI Key: WTKUYFGMUPEUJQ-UHFFFAOYSA-N
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Description

2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dimethoxypyrimidine
  • 2-amino-6-phenylpyrimidine
  • 2-amino-6-(trifluoromethoxy)benzoxazole

Uniqueness

2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-6-(diethoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-3-14-8(15-4-2)6-5-7(13)12-9(10)11-6/h5,8H,3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUYFGMUPEUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)N=C(N1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC(=O)N=C(N1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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